Zaurategrast ethyl ester
Description
The Role of Integrins in Cell Adhesion and Immune Cell Trafficking
Integrins are heterodimeric proteins composed of α and β subunits, and the combination of different subunits results in a variety of integrin receptors with distinct ligand specificities and functions. nih.gov There are 18 α subunits and 8 β subunits that can form 24 different integrins in vertebrates. nih.gov These receptors are essential for mediating cell-cell and cell-extracellular matrix (ECM) interactions. nih.gov This adhesion is not merely a physical tethering but also initiates bidirectional signaling pathways that influence cell proliferation, activation, migration, and survival. nih.gov
In the context of the immune system, integrins are indispensable for the trafficking of immune cells throughout the body. ipbs.frhelsinki.fi Leukocytes, such as lymphocytes and neutrophils, rely on integrins to exit the bloodstream and migrate into tissues to sites of inflammation or infection. helsinki.fifrontiersin.org This process, known as extravasation, involves a coordinated sequence of events including the initial capture and rolling of leukocytes along the endothelial lining of blood vessels, followed by firm adhesion and transmigration across the endothelium. frontiersin.orgnih.gov Different integrins, such as LFA-1 (αLβ2) and VLA-4 (α4β1), are involved in these distinct steps, binding to their respective ligands, such as intercellular adhesion molecules (ICAMs) and vascular cell adhesion molecule-1 (VCAM-1), on the endothelial surface. nih.govfrontiersin.orgnih.gov
Pathophysiological Significance of Alpha4-Integrins in Inflammatory and Autoimmune Disorders
The alpha4-integrins, which include α4β1 (VLA-4) and α4β7, are of particular importance in the context of inflammatory and autoimmune diseases. mdpi.com These integrins are expressed on the surface of most leukocytes, including T and B lymphocytes, monocytes, and eosinophils. nih.gov Their interaction with ligands on endothelial cells is a critical step in the recruitment of these immune cells to sites of inflammation. researchgate.net
In autoimmune disorders, the immune system mistakenly attacks the body's own tissues. The migration of autoreactive lymphocytes from the bloodstream into target organs is a key event in the pathogenesis of these diseases. For instance, in multiple sclerosis (MS), the trafficking of inflammatory cells across the blood-brain barrier into the central nervous system (CNS) is mediated by α4-integrins. researchgate.net Similarly, in inflammatory bowel diseases such as Crohn's disease and ulcerative colitis, the homing of lymphocytes to the gut is facilitated by α4β7 integrin binding to its ligand, MAdCAM-1, on the gut endothelium. patsnap.commedicalnewstoday.com The central role of alpha4-integrins in these processes makes them a prime target for therapeutic intervention. nih.gov
Overview of Integrin Antagonism as a Therapeutic Strategy
Given the crucial role of integrins in immune cell trafficking and inflammation, blocking their function has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. nih.gov Integrin antagonism aims to inhibit the binding of integrins to their ligands, thereby preventing the migration of leukocytes to inflamed tissues. nih.gov
This can be achieved through various approaches, including the use of monoclonal antibodies or small molecule inhibitors that target either the integrin receptor or its ligand. nih.gov By disrupting this key step in the inflammatory cascade, integrin antagonists can modulate the immune response and reduce tissue damage. nih.gov Several integrin antagonists have been successfully developed and are used in the treatment of diseases like multiple sclerosis and inflammatory bowel disease, validating this therapeutic approach. nih.govpatsnap.com The development of new and more specific integrin antagonists continues to be an active area of research, with the goal of improving efficacy and safety. bradford.ac.ukresearchgate.net
Zaurategrast (B1682406) Ethyl Ester: A Specific Integrin Antagonist
Zaurategrast ethyl ester, also known as CDP323, is a small molecule developed as an antagonist of α4β1 and α4β7 integrins. medchemexpress.comtargetmol.com It was investigated for its potential in treating inflammatory and autoimmune disorders. medchemexpress.comtargetmol.com
Chemical Profile
This compound is the ethyl ester prodrug of CT7758. targetmol.comncats.io A prodrug is an inactive compound that is converted into an active drug in the body. The ethyl ester formulation was designed to improve the oral bioavailability of the active moiety, CT7758. patsnap.com
| Property | Value |
| Chemical Formula | C28H29BrN4O3 uni.lu |
| Molecular Weight | 549.46 g/mol uni.lu |
| Synonyms | CDP323, UCB1184197 medchemexpress.com |
| Mechanism of Action | α4β1/α4β7 integrin antagonist medchemexpress.com |
| Active Moiety | CT7758 ncats.io |
Research and Development
This compound was developed by UCB and Biogen Idec for the treatment of multiple sclerosis. ncats.io The rationale for its development was based on the established role of α4-integrins in the pathology of this autoimmune disease. researchgate.net
Preclinical studies demonstrated that this compound effectively blocks the interaction between α4-integrins and their ligands. glpbio.com In vitro studies showed that it could inhibit the binding of lymphocytes to VCAM-1. glpbio.com
Phase 1 and 2 clinical trials were conducted to evaluate the effects of this compound in subjects with relapsing forms of multiple sclerosis. patsnap.commedchemexpress.com One study was a double-blind, placebo-controlled, randomized, parallel-group study designed to assess the impact of different doses on biomarker patterns, as well as safety and tolerability. patsnap.com Another Phase 2 study aimed to further evaluate the safety, tolerability, and effects of the compound in the same patient population. patsnap.com
The development of this compound was ultimately discontinued. ncats.io
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAXXZCQKMTMO-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196546 | |
| Record name | UCB-1184197 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455264-30-9 | |
| Record name | UCB-1184197 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UCB-1184197 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UCB-1184197 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A54BAZ0YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Zaurategrast Ethyl Ester: a Small Molecule Prodrug Antagonist
Nomenclature and Chemical Context within Integrin Antagonist Development
Zaurategrast (B1682406) ethyl ester is systematically known by its chemical name and is also referred to by the developmental code CDP323. It emerged from research efforts focused on developing orally available small-molecule antagonists of α4-integrins. The development of such compounds represents an alternative to monoclonal antibody therapies that target the same pathways but require intravenous administration. The pursuit of small-molecule integrin antagonists like Zaurategrast ethyl ester has been a key area of research in the quest for more convenient and accessible treatments for various inflammatory conditions.
The Prodrug Strategy: this compound as a Precursor to CT7758
This compound was designed as a prodrug of the active carboxylic acid antagonist, CT7758. A prodrug is an inactive or less active compound that is metabolized into its active form within the body. This strategy was employed to overcome the poor oral bioavailability of the parent compound, CT7758.
The limited absorption of CT7758 in humans was anticipated based on preclinical data, which prompted the synthesis of the ethyl ester prodrug, this compound (CDP323). nih.gov This chemical modification was intended to enhance the molecule's permeability across the intestinal wall. In vitro studies demonstrated that this compound exhibited higher permeability compared to CT7758. nih.gov
Once absorbed, this compound is rapidly and efficiently hydrolyzed by carboxylesterases, primarily in the liver, to release the active moiety, CT7758, into the systemic circulation. uni.lu In vitro studies have shown that the hydrolysis of this compound is approximately 20-fold higher in human liver microsomes compared to human intestinal microsomes, with human carboxylesterase 1 (hCES1) being the primary enzyme involved. uni.lu
The effectiveness of the prodrug strategy is evident in the pharmacokinetic data from preclinical studies. While CT7758 itself has very low oral bioavailability across multiple species, the administration of this compound leads to significantly increased plasma levels of the active compound.
Table 1: Oral Bioavailability of the Active Moiety CT7758 in Preclinical Species
| Species | Oral Bioavailability of CT7758 |
| Mice | 4% |
| Rats | 2% |
| Dogs | 7-55% |
| Cynomolgus Monkeys | 0.2% |
Data sourced from Chanteux H, et al. Drug Metab Dispos. 2015. nih.gov
Table 2: In Vitro Permeability of CT7758
| Assay | Permeability Value |
| Caco-2 Cells | ≤1.3 × 10⁻⁶ cm/s |
Data sourced from Chanteux H, et al. Drug Metab Dispos. 2015. nih.gov
Pharmacological Classification as an α4β1/α4β7 Integrin Antagonist
This compound's active metabolite, CT7758, is classified as a dual antagonist of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. nih.gov Integrins are a family of cell surface receptors that mediate cell-to-cell and cell-to-extracellular matrix interactions. The α4β1 and α4β7 integrins are predominantly expressed on the surface of leukocytes and play a crucial role in the migration of these immune cells from the bloodstream into inflamed tissues.
The α4β1 integrin interacts with its ligand, vascular cell adhesion molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells in various tissues. This interaction is a key step in the recruitment of lymphocytes, monocytes, and eosinophils to sites of inflammation.
The α4β7 integrin, on the other hand, primarily binds to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is mainly expressed on endothelial cells in the gastrointestinal tract. This interaction is critical for the homing of a specific subset of lymphocytes to the gut-associated lymphoid tissue.
By blocking the interaction of both α4β1 and α4β7 with their respective ligands, CT7758 can inhibit the trafficking of a broad range of immune cells to sites of inflammation in various parts of the body, including the gastrointestinal tract. This dual antagonism provides a comprehensive approach to modulating the inflammatory response. The development of dual antagonists like CT7758 is part of a broader effort to create effective therapies for a range of inflammatory and autoimmune diseases.
Mechanistic Investigations of Alpha4 Integrin Antagonism
Molecular Interactions and Binding Profile with α4β1 and α4β7 Integrins
The therapeutic efficacy of Zaurategrast (B1682406) ethyl ester is predicated on the high-affinity binding of its active metabolite, CT7758, to the α4β1 (also known as Very Late Antigen-4 or VLA-4) and, to a lesser extent, the α4β7 integrins. These heterodimeric transmembrane receptors are expressed on the surface of most leukocytes, including lymphocytes and monocytes.
The binding affinity of CT7758 for α4β1 and α4β7 integrins is a key determinant of its pharmacological activity. Although precise IC50 values for CT7758 are not consistently reported across publicly available literature, studies on similar dual α4β1/α4β7 antagonists provide insight into the potency of this class of molecules. For instance, the structurally related compound TR14035 has been shown to inhibit the binding of the human α4β7 integrin to MAdCAM-1 with a high affinity.
| Compound | Target Integrin | Reported IC50 (nM) |
|---|---|---|
| TR14035 | α4β7 | 0.75 |
| Compound 1 (a dual antagonist) | α4β7 | 2.93 |
Inhibition of Ligand Binding: Focus on Vascular Cell Adhesion Molecule 1 (VCAM-1)
The primary mechanism by which Zaurategrast exerts its anti-inflammatory effects is through the inhibition of the interaction between α4β1 integrin on leukocytes and VCAM-1 on the vascular endothelium. VCAM-1 expression is upregulated on endothelial cells in response to pro-inflammatory cytokines. This interaction is a critical step in the process of leukocyte extravasation, where immune cells move from the bloodstream into inflamed tissues.
By binding to the α4 subunit of the α4β1 integrin, CT7758 sterically hinders the binding of VCAM-1. This prevents the firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their subsequent migration into the surrounding tissue. Research has demonstrated that Zaurategrast significantly decreases the capacity of lymphocytes to bind to VCAM-1. This inhibition of ligand binding directly translates to a reduction in the recruitment of inflammatory cells to sites of inflammation.
Downstream Cellular Effects on Leukocyte Adhesion and Migration
The antagonism of α4-integrins by Zaurategrast's active metabolite initiates a cascade of downstream cellular effects that collectively dampen the inflammatory response. The inhibition of VCAM-1 binding prevents the "arrest" phase of the leukocyte adhesion cascade. Under normal inflammatory conditions, the binding of integrins to their ligands triggers intracellular signaling pathways that lead to cytoskeletal rearrangements and cell spreading, firmly anchoring the leukocyte to the endothelium.
By blocking this interaction, CT7758 prevents the activation of these downstream signaling pathways. This leads to a reduction in leukocyte firm adhesion and subsequent transendothelial migration. Consequently, the infiltration of pathogenic leukocytes into tissues is diminished. One of the observable pharmacodynamic effects of Zaurategrast is an increase in the total count of lymphocytes in the peripheral blood. This is a direct consequence of the inhibition of their migration out of the vasculature and into tissues.
Comparative Analysis of Mechanistic Profiles with Related Integrin Antagonists (e.g., Natalizumab)
Natalizumab is a humanized monoclonal antibody that also targets the α4 subunit of integrins and is approved for the treatment of multiple sclerosis and Crohn's disease. While both Zaurategrast and Natalizumab share the same molecular target, their mechanistic profiles exhibit some key differences.
Natalizumab binds to a site on the α4 β-propeller domain, which is adjacent to, but outside of, the primary ligand-binding groove for VCAM-1. Its mechanism of antagonism is considered non-competitive. It is thought that the binding of Natalizumab induces a conformational change in the α4 subunit that allosterically reduces the affinity of the integrin for VCAM-1 or sterically hinders the proper orientation of VCAM-1 for effective binding.
In contrast, as a small-molecule antagonist, CT7758 is believed to act as a direct competitive inhibitor, binding within the ligand-binding site and directly blocking the interaction with VCAM-1 and MAdCAM-1.
| Feature | Zaurategrast (CT7758) | Natalizumab |
|---|---|---|
| Molecule Type | Small Molecule | Monoclonal Antibody |
| Binding Site on α4 Subunit | Presumed to be within the ligand-binding site | β-propeller domain, outside the ligand-binding groove |
| Mechanism of Antagonism | Competitive | Non-competitive/Allosteric |
Pharmacokinetics and Biotransformation Research
Absorption and Systemic Exposure of Zaurategrast (B1682406) Ethyl Ester and its Active Metabolite
Zaurategrast ethyl ester was specifically designed to improve upon the limited absorption characteristics of its active form, CT7758. patsnap.com In vitro studies demonstrated that this compound possesses higher permeability, which translates to increased oral bioavailability. patsnap.com This enhanced absorption allows for efficient in vivo release of the active metabolite, CT7758, ensuring adequate systemic exposure to the therapeutic agent. patsnap.comresearchgate.net
Enzymatic Hydrolysis of the Ethyl Ester Prodrug
The conversion of the prodrug this compound to its active form, CT7758, is primarily accomplished through enzymatic hydrolysis. This biotransformation is crucial for the therapeutic efficacy of the compound.
Identification and Characterization of Human Carboxylesterase 1 (hCES1) as a Primary Hydrolytic Enzyme
Research has pinpointed human carboxylesterase 1 (hCES1) as the principal enzyme responsible for the hydrolysis of this compound. patsnap.comresearchgate.net In comparative in vitro studies using recombinant human carboxylesterases, the rate of hydrolysis by hCES1 was significantly higher than that observed with hCES2. patsnap.comresearchgate.net Further supporting the primary role of hCES1, the hydrolytic reaction was potently inhibited by nonspecific carboxylesterase inhibitors (over 80% inhibition), while specific inhibitors of CES2 and other esterases like acetylcholine (B1216132) esterase, arylesterase, and butyrylcholinesterase had no significant effect on the hydrolysis of this compound. patsnap.comresearchgate.net
Comparative Hydrolysis Kinetics in Human Liver and Intestinal Microsomes
The enzymatic conversion of this compound was evaluated in human liver and intestinal microsomes to understand the primary site of its activation. The hydrolysis was found to be approximately 20-fold higher in human liver microsomes compared to intestinal microsomes. patsnap.comresearchgate.net This finding indicates that the liver is the main site for the biotransformation of this compound into its active metabolite, CT7758. The significant difference in hydrolytic activity underscores the importance of hepatic first-pass metabolism in the activation of this prodrug.
Below is a data table summarizing the kinetic parameters for the formation of the active metabolite, CT7758, in human liver microsomes.
| Kinetic Parameter | Value |
| Michaelis-Menten constant (Km) | 1.8 ± 0.3 µM |
| Maximum velocity (Vmax) | 2.5 ± 0.1 nmol/min/mg protein |
| Intrinsic clearance (CLint) | 1.4 ml/min/mg protein |
This interactive data table provides a summary of the enzymatic kinetic parameters for the hydrolysis of this compound in human liver microsomes.
Transesterification Pathways
The biotransformation of this compound can be influenced by the presence of ethanol (B145695), leading to a competing metabolic pathway known as transesterification.
Ethanol-Mediated Transesterification Mechanisms and Products
In the presence of ethanol, this compound can undergo transesterification, a process where the ethyl group of the ester is exchanged with an ethyl group from ethanol. Mechanistic investigations using deuterated ethanol have shed light on this process. patsnap.com This reaction results in the formation of a transesterified product, competing with the intended hydrolysis pathway that leads to the active metabolite.
Impact of Transesterification on Overall Prodrug Clearance
The occurrence of ethanol-mediated transesterification raises questions about its potential to interfere with the activation of the prodrug. Studies have shown that at a high ethanol concentration (2%), the kinetic parameters for the formation of the hydrolyzed product (CT7758) were altered, with the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint) all decreasing by approximately 40%. patsnap.comresearchgate.net
The following table details the kinetic parameters for the formation of CT7758 in human liver microsomes in the presence of a high concentration of ethanol.
| Kinetic Parameter (in the presence of 2% Ethanol) | Value |
| Michaelis-Menten constant (Km) | 2.5 ± 0.4 µM |
| Maximum velocity (Vmax) | 1.5 ± 0.1 nmol/min/mg protein |
| Intrinsic clearance (CLint) | 0.6 ml/min/mg protein |
This interactive data table presents the kinetic parameters for the hydrolysis of this compound in human liver microsomes in the presence of a high concentration of ethanol, illustrating the impact on the formation of its active metabolite.
Cross-Species Differences in the Preclinical Pharmacokinetics of the Active Moiety
This compound is a prodrug that is rapidly converted to its active moiety, CT7758. The preclinical pharmacokinetic profile of CT7758 has been evaluated in several species, including mice, rats, dogs, and cynomolgus monkeys, revealing significant differences in its disposition. researchgate.netnih.gov
Following intravenous administration, the total plasma clearance of CT7758 was found to be moderate to high in rodents and cynomolgus monkeys, exceeding 50% of the hepatic blood flow. researchgate.netnih.gov This rapid clearance was associated with a short elimination half-life of approximately one hour or less in these species. researchgate.netnih.gov In stark contrast, the clearance in dogs was much lower, representing only about 6% of the hepatic blood flow, which resulted in a longer half-life of 2.4 hours. researchgate.netnih.gov
The volume of distribution (Vz) also exhibited considerable variability among the species studied. The Vz was highest in mice (5.5 L/kg), followed by rats (2.8 L/kg) and cynomolgus monkeys (0.93 L/kg), while dogs had the lowest volume of distribution at 0.24 L/kg. researchgate.netnih.gov
Oral bioavailability of CT7758 was generally low across all tested species, a characteristic attributed to poor intestinal absorption. researchgate.netnih.gov The bioavailability was 4% in mice, 2% in rats, and exceptionally low at 0.2% in cynomolgus monkeys. researchgate.netnih.gov Dogs exhibited a wider range of oral bioavailability, from 7% to 55%. researchgate.netnih.gov The development of this compound as a prodrug was a strategic approach to improve upon the low oral bioavailability of the active moiety, CT7758. researchgate.net
| Species | Total Plasma Clearance (CLp) (% of hepatic blood flow) | Volume of Distribution (Vz) (L/kg) | Elimination Half-life (t1/2) (hours) | Oral Bioavailability (F) (%) |
|---|---|---|---|---|
| Mouse | ≥50% | 5.5 | ≤1 | 4 |
| Rat | ≥50% | 2.8 | ≤1 | 2 |
| Dog | 6% | 0.24 | 2.4 | 7-55 |
| Cynomolgus Monkey | ≥50% | 0.93 | ≤1 | 0.2 |
Analysis of Metabolite Profiles in Biological Matrices
The biotransformation of this compound involves its conversion to the active moiety, CT7758. While comprehensive in vivo metabolite profiling data for this compound and CT7758 in various biological matrices such as plasma, urine, and feces across different preclinical species are not extensively detailed in publicly available literature, some insights can be gleaned from in vitro studies.
Preclinical Efficacy and Pharmacodynamic Studies
Evaluation in Animal Models of Autoimmune Disease
Animal models are crucial for establishing the potential therapeutic efficacy of a new compound in relevant disease states. For an α4-integrin antagonist like Zaurategrast (B1682406) ethyl ester, models of T-cell-mediated autoimmune diseases such as Experimental Autoimmune Encephalomyelitis (EAE) and inflammatory conditions like Dextran Sulfate (B86663) Sodium (DSS)-induced colitis are of significant interest.
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The model mimics key pathological features of MS, including inflammation, demyelination, and axonal loss, making it a standard for testing the efficacy of potential MS therapies. As a VLA-4 antagonist, Zaurategrast ethyl ester is expected to prevent the migration of pathogenic lymphocytes into the central nervous system, thereby ameliorating disease. However, specific preclinical data detailing the effects of this compound on clinical scores or histopathological outcomes in EAE mouse models are not extensively available in publicly accessible literature.
Modulation of Cellular Adhesion Markers and Immune Cell Populations in Vivo
The pharmacodynamic effects of this compound are centered on its ability to interfere with lymphocyte trafficking by blocking the VLA-4 integrin. This interference leads to predictable changes in circulating immune cell populations and their adhesive properties.
Administration of this compound (CDP323) has been shown to induce significant increases in total peripheral lymphocyte counts. nih.govnih.gov This effect is a direct consequence of blocking VLA-4, which prevents lymphocytes from exiting the bloodstream and entering tissues, leading to their accumulation in the peripheral circulation. In a clinical study with relapsing MS subjects, daily doses of 1000 mg or 2000 mg of CDP323 resulted in these significant increases. nih.govnih.gov The observed effect on lymphocyte counts is considered a key biomarker of the drug's biological activity. nih.gov Preclinical investigations indicated that CDP323 possesses anti-inflammatory properties, and a 1000-mg twice-daily dosage was noted to have a similar effect on peripheral lymphocyte counts in healthy subjects as natalizumab does in subjects with MS. nih.gov
This compound functions by inhibiting the interaction between the VLA-4 (α4β1 integrin) on lymphocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells. nih.gov This blockade is the primary mechanism for preventing immune cell infiltration into inflamed tissues. Studies have demonstrated that CDP323 administration significantly decreases the capacity of lymphocytes to bind to VCAM-1. nih.govnih.gov This is achieved by reducing the amount of unbound VLA-4 available on the surface of lymphocytes, thereby suppressing VCAM-1 binding. nih.govnih.gov This pharmacodynamic effect confirms the engagement of the drug with its intended target and its functional consequence on a key step in the inflammatory cascade.
Toxicokinetic Evaluation in Preclinical Species
The toxicokinetic profile of a drug candidate is evaluated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for interpreting toxicology studies and predicting human pharmacokinetics. Studies were conducted on CT7758, the active moiety of this compound. nih.gov
The oral bioavailability of CT7758 was found to be low and highly variable across species: 4% in mice, 2% in rats, 0.2% in cynomolgus monkeys, and between 7-55% in dogs. nih.gov This low bioavailability in rodents and monkeys was attributed to poor intestinal absorption. nih.gov
Plasma clearance of CT7758 was moderate to high in rodents and cynomolgus monkeys, leading to a short elimination half-life of one hour or less. nih.gov In contrast, dogs exhibited much lower clearance and a longer half-life of 2.4 hours. nih.gov The volume of distribution also showed significant variation among the species tested. researchgate.net These cross-species differences were largely attributed to active hepatic uptake. nih.govresearchgate.net
Due to the limited absorption and low bioavailability of the active compound CT7758 in preclinical species, the ethyl ester prodrug, this compound (CDP323), was developed. nih.gov The prodrug was designed to have higher permeability to increase oral bioavailability and to efficiently release its active moiety, CT7758, in vivo. nih.gov
Table 1: Comparative Preclinical Toxicokinetic Parameters of CT7758 (Active Moiety of this compound)
| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey |
|---|---|---|---|---|
| Oral Bioavailability (%) | 4 | 2 | 7-55 | 0.2 |
| Total Plasma Clearance | High (≥50% of hepatic blood flow) | High (≥50% of hepatic blood flow) | Low (6% of hepatic blood flow) | High (≥50% of hepatic blood flow) |
| Elimination Half-life (t½) | ≤ 1 hour | ≤ 1 hour | 2.4 hours | ≤ 1 hour |
| Volume of Distribution (Vz; L/kg) | 5.5 | 2.8 | 0.24 | 0.93 |
Data sourced from Chanteux et al., 2015. nih.govresearchgate.net
Clinical Research Investigations
Phase I Clinical Trials: Safety, Tolerability, and Pharmacokinetic Characterization in Healthy Volunteers
Phase I studies were conducted to establish the initial safety and tolerability of Zaurategrast (B1682406) ethyl ester in human subjects. These early-phase trials involved healthy volunteers and demonstrated that the drug was well-tolerated researchgate.net. The studies also characterized the pharmacodynamic effects of the compound, which were found to be consistent with those of biologic α4-integrin inhibitors researchgate.net. Zaurategrast is an ester prodrug of the active entity CT7758 guidetopharmacology.orgmedchemexpress.com. The use of an ethyl ester prodrug form was intended to improve mass transfer properties of the compound medchemexpress.com.
Phase II Clinical Development in Multiple Sclerosis
Following the initial findings in healthy volunteers, a Phase II clinical trial was initiated to assess the efficacy and safety of Zaurategrast in patients with relapsing forms of multiple sclerosis (MS) researchgate.net.
The Phase II investigation was a randomized, double-blind, placebo-controlled, parallel-group study (NCT00484536) designed to gather proof of concept and dosing information researchgate.netmedpath.com. A total of 234 subjects were randomized across the treatment arms, which were reported to be well-matched in terms of baseline disease characteristics researchgate.net. The trial spanned a 24-week treatment period, followed by a 12-week rater-blind MRI follow-up medpath.com.
| Parameter | Description |
|---|---|
| Study Type | Randomized, double-blind, placebo-controlled, parallel-group researchgate.netmedpath.com |
| Patient Population | Patients with relapsing forms of multiple sclerosis (RMS) researchgate.net |
| Randomization | 1:1:1 ratio to placebo, CDP323 500 mg once daily, or CDP323 500 mg twice daily researchgate.net |
| Duration | 24-week treatment period with a 12-week follow-up medpath.com |
| Total Randomized Subjects | 234 researchgate.net |
The patient cohort consisted of adults aged 18 to 60 years with a diagnosis of a relapsing form of MS, including relapsing-remitting MS (RRMS) or secondary progressive MS (SPMS) with superimposed relapses researchgate.netmedpath.com. Key inclusion criteria required patients to have an Expanded Disability Status Scale (EDSS) score of 6.0 or less and to have experienced at least one relapse in the year prior to screening researchgate.netmedpath.com.
| Inclusion Criterion | Specification |
|---|---|
| Age | 18–60 years, inclusive researchgate.netmedpath.com |
| Diagnosis | Relapsing forms of MS (according to revised McDonald criteria) medpath.com |
| Disability Score | Expanded Disability Status Scale (EDSS) score ≤ 6.0 researchgate.netmedpath.com |
| Relapse History | At least one relapse in the 12 months prior to screening researchgate.netmedpath.com |
| Disease Activity | Evidence of active disease via MRI scans (e.g., ≥9 T2 lesions or Gd enhancement) medpath.com |
The primary efficacy endpoint for the Phase II trial was the cumulative number of new, active brain lesions as detected by serial magnetic resonance imaging (MRI) researchgate.net. These scans were conducted at six-week intervals and utilized triple gadolinium enhancement to identify newly active lesions researchgate.net. However, a preliminary interim analysis of the trial data after six months of treatment indicated that patients receiving Zaurategrast did not show the expected benefit when compared to the placebo group biospace.com.
The mechanism of Zaurategrast involves inhibiting the binding of α4 integrins to their ligands researchgate.net. Preclinical and Phase I data indicated that the compound dose-dependently inhibits cell recruitment driven by α4β1 and α4β7 integrins researchgate.net. This pharmacodynamic activity is designed to prevent immune cells from migrating across blood vessel walls into tissues, thereby reducing the inflammatory processes characteristic of multiple sclerosis wikipedia.org.
Throughout the clinical trial, safety and tolerability were monitored. The Phase I studies had previously established that the drug was well-tolerated by healthy volunteers researchgate.net. In the Phase II study, an important safety outcome was the absence of progressive multifocal leukoencephalopathy (PML), a significant risk associated with other α4-integrin inhibitors biospace.com. At the time of the interim analysis and subsequent discontinuation, no cases of PML had been reported among the trial participants biospace.com.
Factors Contributing to the Discontinuation of Clinical Development
In June 2009, the clinical development of Zaurategrast (CDP323) was officially discontinued wikipedia.org. The decision was based on the discouraging results from a planned interim efficacy analysis of the Phase II trial wikipedia.orgbiospace.com. This analysis revealed that after a six-month treatment period, the study had not met its efficacy endpoints, as patients treated with Zaurategrast did not experience the anticipated clinical benefit compared to those who received a placebo biospace.com. The lack of demonstrated efficacy was the primary reason for halting further development of the compound for the treatment of multiple sclerosis biospace.com.
Evaluation of Interim Efficacy Data
A Phase II, randomized, double-blind, placebo-controlled study (NCT00484536) was initiated to assess the efficacy, safety, and tolerability of Zaurategrast ethyl ester in patients with relapsing forms of multiple sclerosis. researchgate.netclinicaltrials.gov The trial enrolled 234 subjects with relapsing MS who had experienced at least one relapse in the previous year. researchgate.net Participants were randomized to receive one of two doses of this compound or a placebo over a 24-week period. researchgate.netclinicaltrials.gov
The primary measure of efficacy was the cumulative number of new active lesions observed on brain magnetic resonance imaging (MRI) scans. researchgate.netclinicaltrials.gov An interim analysis was conducted based on data from 143 participants. researchgate.net The results of this analysis were discouraging and did not demonstrate the expected level of therapeutic benefit for an α4 integrin inhibitor. researchgate.netwikipedia.org
The preliminary data revealed that the mean number of new active lesions in the placebo group was 10.8. researchgate.net In the groups receiving this compound, the reduction in new active lesions was only 10-15% compared to placebo. researchgate.net This level of efficacy was deemed insufficient to proceed with further development. researchgate.netbiospace.com
| Parameter | Placebo Group | This compound Groups |
|---|---|---|
| Mean Number of New Active Lesions | 10.8 | ~9.2 - 9.7 (Estimated 10-15% reduction) |
Strategic Considerations in Drug Development
The decision to terminate the development of this compound was a direct consequence of the unfavorable interim efficacy data from the Phase II trial. wikipedia.orgbiospace.com The independent safety board, after reviewing all efficacy and safety information, recommended the termination of the trial. researchgate.net
The primary strategic consideration was the failure to meet the predefined efficacy endpoints. A marginal 10-15% reduction in new lesion formation was not considered clinically meaningful enough to warrant continued investigation, especially in the context of other available and emerging therapies for multiple sclerosis. researchgate.net The lack of significant efficacy raised questions about the therapeutic potential of this small molecule α4 integrin inhibitor at the doses tested. researchgate.net Researchers speculated that the reasons for the disappointing results could be related to the extent of α4 integrin inhibition achieved or a fundamental difference in the mechanism of action between a small molecule inhibitor and antibody-based therapies that target the same pathway. researchgate.net
From a drug development perspective, the interim analysis served its purpose by allowing for an early decision to halt a program with a low probability of success. This prevented the further allocation of resources to a non-viable candidate. The discontinuation of the trial in June 2009 by UCB and Biogen Idec underscored the importance of go/no-go decisions based on interim data in managing the risks and costs associated with pharmaceutical research and development. wikipedia.orgbiospace.com
Synthetic Route Development and Impurity Control in Pharmaceutical Manufacturing
Challenges in Chemical Synthesis of Zaurategrast (B1682406) Sulfate (B86663)
The manufacturing of Zaurategrast sulfate is a five-step current Good Manufacturing Practice (cGMP) process. The final two stages of this synthesis are particularly critical and involve a key bromination reaction followed by a recrystallization step to yield the final active pharmaceutical ingredient (API).
A significant challenge in the synthesis of Zaurategrast sulfate lies in the control of the reaction conditions to ensure the desired product is formed with high purity and yield, while minimizing the formation of impurities. The bromination step, in particular, requires precise control to prevent over-bromination or the formation of other related substances. The subsequent recrystallization is crucial for purifying the crude API and removing any process-related impurities. The choice of solvents, temperature, and crystallization time are all critical parameters that must be carefully optimized to ensure the consistent production of a high-quality drug substance.
Research into Potential Genotoxic Impurity Formation
During the early development of the manufacturing process for Zaurategrast sulfate, a risk of forming potential genotoxic impurities (GTIs) was identified. GTIs are compounds that have the potential to damage DNA and are therefore subject to strict control limits by regulatory agencies. The two primary GTIs of concern in the Zaurategrast sulfate synthesis were acetamide (B32628) and sulfonate esters, such as ethyl mesylate.
Monitoring and Control Strategies for Acetamide Impurity
A significant risk was identified for the formation of acetamide, a potential genotoxic impurity, during the Active Pharmaceutical Ingredient (API) formation step of the process. To address this without delaying project timelines, a proactive approach was taken to design a chemical process that would minimize the presence of this impurity.
Initial process design involved a workup sequence that included three aqueous washes. The high water solubility of acetamide suggested that it would be efficiently removed during these washes. This hypothesis was later confirmed through spiking experiments once a suitable analytical method was developed.
A sensitive analytical method for detecting acetamide at levels below parts per million (ppm) was crucial for monitoring and control. A Gas Chromatography/Mass Spectrometry (GC/MS) method was developed for this purpose. The in-situ monitoring of acetamide formation during the reaction was not feasible due to the low levels and analytical interferences from the drug substance itself and inorganic salts. Therefore, the focus of monitoring was on the content of acetamide in the isolated crude and pure API.
The developed GC/MS method had a reported limit of quantification of 0.10 ppm for acetamide in the isolated sulfate salt. This analytical tool was instrumental in assessing and fine-tuning the manufacturing process.
| Analytical Method | Analyte | Matrix | Limit of Quantification (LOQ) |
| GC/MS | Acetamide | Zaurategrast Sulfate (API) | 0.10 ppm |
Data from spiking experiments demonstrated the effectiveness of the purification process. In one experiment, the crude API was found to contain only 2.7 ppm of acetamide, with the majority of the spiked amount being removed in the mother liquors (81%) and the first cake wash (11%). Subsequent recrystallization of this crude API resulted in a pure API with acetamide levels below the limit of quantification (<0.10 ppm), well under the acceptance criterion of 0.75 ppm.
Mitigation of Sulfonate Ester Generation (e.g., Ethyl Mesylate)
Another potential source of genotoxic impurities was the formation of sulfonate esters. Specifically, the use of methanesulfonic acid in the presence of ethanol (B145695) during the salt formation step posed a risk of generating ethyl mesylate, a known genotoxic agent.
Process Design Methodologies for Impurity Elimination
The control of genotoxic impurities in the Zaurategrast sulfate manufacturing process was achieved through a combination of robust process design and sensitive analytical monitoring. The primary methodologies for impurity elimination focused on leveraging the physical properties of the impurities and optimizing the purification steps.
For the highly water-soluble acetamide impurity, the key process design element was the implementation of aqueous washes during the workup of the crude API. Further refinement of the process, guided by data from the sensitive analytical method, showed that a single aqueous wash combined with two efficient crystallization steps was sufficient to consistently deliver an API with acetamide content below the established acceptance criterion.
The crystallization process itself is a powerful tool for impurity rejection. By carefully selecting the solvent system (an ethanol/water mixture) and controlling the crystallization conditions, impurities that are more soluble in the mother liquor than the desired product can be effectively purged. Spiking studies were instrumental in quantifying the purge factor for acetamide during crystallization, confirming the robustness of this purification step.
The successful control of both acetamide and ethyl mesylate impurities in the manufacturing of Zaurategrast sulfate highlights the importance of a proactive and scientifically driven approach to process development. By identifying potential risks early, developing appropriate analytical tools, and designing a process that inherently minimizes and removes impurities, it is possible to ensure the safety and quality of the final pharmaceutical product.
Future Research Perspectives and Translational Implications
Revisiting the Therapeutic Potential of Alpha4-Integrin Antagonism in Other Inflammatory Conditions
The therapeutic principle behind zaurategrast (B1682406) ethyl ester—the inhibition of alpha4-integrins—remains a highly viable strategy for a multitude of inflammatory diseases beyond its initial focus. Alpha4-integrins, specifically α4β1 (VLA-4) and α4β7, are crucial for the migration and recruitment of leukocytes to sites of inflammation. nih.gov By blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), leukocyte trafficking into tissues is inhibited, thereby dampening the inflammatory response. nih.govingentaconnect.com This mechanism has proven effective in conditions like multiple sclerosis and Crohn's disease. ingentaconnect.comtandfonline.com
Future research should continue to explore the utility of this antagonism in a broader range of pathologies where leukocyte infiltration is a key driver of disease. The successful application of anti-α4 integrin monoclonal antibodies in various animal models suggests a wide field of potential applications. nih.gov
Table 1: Potential Therapeutic Applications for Alpha4-Integrin Antagonism
| Inflammatory Condition | Rationale for Alpha4-Integrin Antagonism |
|---|---|
| Rheumatoid Arthritis | Inhibition of T-lymphocyte migration to the joints could improve clinical outcomes. nih.gov |
| Asthma | Blockade of VLA-4 has been shown to inhibit eosinophil accumulation and late asthmatic responses in preclinical models. nih.gov |
| Type 1 Diabetes | Administration of monoclonal antibodies against VCAM-1/VLA-4 has been shown to abrogate autoimmune diabetes in animal models. nih.gov |
| Dry Eye Disease (DED) | Small molecule α4β1 antagonists can reduce T cell infiltration into the ocular surface, ameliorating disease signs in in vivo models. tandfonline.com |
| Graft-versus-Host Disease | The prevention of experimental graft-versus-host disease has been demonstrated with anti-VLA-4 monoclonal antibodies. nih.gov |
| Allograft Rejection | Blockade of VLA-4 has shown potential in preventing allograft rejection in experimental settings. nih.gov |
| Cancer | α4β1 integrin is expressed in various cancers, and its role in cancer development and metastasis presents a potential therapeutic target. mdpi.com |
This body of evidence strongly supports the continued investigation of alpha4-integrin antagonists, including potentially new formulations or derivatives inspired by zaurategrast, for these and other inflammatory-mediated diseases.
Lessons Learned for Future Prodrug Design and Development in Integrin Inhibition
The development of zaurategrast ethyl ester as a prodrug for CT7758 provides critical lessons for future drug design, particularly for the integrin inhibitor class. nih.govresearchgate.net Prodrugs are inactive compounds that are converted into active drugs within the body. nih.gov This strategy is often employed to overcome suboptimal pharmaceutical or pharmacokinetic properties of the active parent drug, such as poor solubility or permeability. nih.gov
CT7758, the active moiety, is a carboxylate-containing compound with low intestinal absorption and consequently, very low oral bioavailability in several preclinical species, including rodents and monkeys. nih.govresearchgate.net This was attributed to its low-to-medium permeability and high polar surface area. nih.gov To address this limitation, the ethyl ester prodrug, this compound (also known as CDP323), was synthesized. nih.govresearchgate.net The rationale was that by masking the polar carboxylate group with an ethyl ester, the molecule's lipophilicity would increase, thereby enhancing its mass transfer and permeability across the intestinal membrane. nih.govmedchemexpress.com Preclinical studies confirmed that this approach led to higher in vitro permeability and increased oral bioavailability, with efficient release of the active CT7758 in vivo. nih.govresearchgate.net
From this experience, several key lessons emerge for the development of future integrin inhibitors:
Early ADME Assessment: The challenges with CT7758's oral bioavailability highlight the importance of early and comprehensive assessment of absorption, distribution, metabolism, and excretion (ADME) properties in the drug discovery process.
Targeted Prodrug Strategies: The successful use of an ester prodrug to enhance absorption demonstrates the value of chemical modification to overcome specific biopharmaceutical hurdles. Future designs should consider various prodrug linkers to optimize not only absorption but also to control the rate and location of active drug release.
Balancing Lipophilicity and Solubility: While increasing lipophilicity can improve absorption, it must be carefully balanced to maintain adequate solubility for dissolution and to avoid issues with metabolism and clearance. The prodrug approach allows for a temporary increase in lipophilicity that is reversed upon conversion to the active, more polar drug.
Understanding Esterase Activity: The efficacy of an ester prodrug is dependent on its efficient cleavage by esterase enzymes in the body. Future development of similar prodrugs requires a thorough understanding of the location and activity of relevant esterases to ensure predictable conversion to the active drug.
The case of this compound serves as a valuable case study, reinforcing the prodrug concept as a powerful tool to rescue promising but poorly bioavailable drug candidates in the field of integrin inhibition.
Exploration of Metabolite Activities and Secondary Pharmacological Effects
The primary metabolic pathway of this compound is its hydrolysis to the active pharmacological agent, CT7758. medchemexpress.commedchemexpress.com Therefore, the principal "metabolite activity" of interest is the potent antagonism of α4β1/α4β7 integrins by CT7758 itself. nih.gov The pharmacokinetic profile of CT7758 is characterized by significant cross-species variability, with active hepatic uptake being a major driver of its clearance. nih.govresearchgate.net Understanding the pharmacology of this active metabolite is paramount.
Beyond the primary metabolite, future research should consider a more comprehensive metabolic profiling of this compound to identify any other metabolites and assess their potential for biological activity or toxicity. While the ethyl group released upon hydrolysis is generally considered safe, a full characterization is necessary for any new drug candidate.
Furthermore, exploring the secondary pharmacological effects of alpha4-integrin antagonism is a crucial area of research. While the primary effect is the inhibition of leukocyte migration, this can have broader consequences. For instance, long-term blockade of α4-integrins has been associated with a risk of progressive multifocal leukoencephalopathy (PML), suggesting that this pathway is essential for viral immunosurveillance in the central nervous system. ingentaconnect.com
Conversely, there is emerging interest in the therapeutic potential of agonists of α4β1 integrin. nih.govacs.org It has been proposed that activating the integrin could prevent the detachment of adherent leukocytes, thereby disrupting their migration in a different manner. mdpi.com In certain contexts, such as stem cell therapies, an α4β1 integrin agonist was found to improve cell retention and engraftment. nih.gov This suggests a complex secondary pharmacology where both antagonism and agonism of the same target could have therapeutic applications, warranting further investigation.
Advanced Methodologies for Investigating Drug-Ethanol Interactions for Ester Prodrugs
The potential for interaction between ethanol (B145695) and ester prodrugs like this compound is a significant consideration that requires advanced investigational methodologies. Ester prodrugs are hydrolyzed to their active form by carboxylesterase enzymes, and ethanol consumption can inhibit these enzymes, potentially altering the pharmacokinetics and efficacy of the prodrug.
Future research into these interactions should employ a combination of sophisticated in vitro and in silico models.
Advanced In Vitro Models: Traditional cell culture models can be enhanced to better mimic physiological conditions. The use of co-cultures of different cell types, such as neurons and astrocytes, can provide a more relevant environment for studying the effects of ethanol on cellular functions. nih.gov Human-derived cell models, including primary human hepatocytes, are considered the preferred in vitro systems for drug metabolism and interaction studies due to significant interspecies differences. mdpi.com These models can be used to study the direct impact of ethanol on the expression of drug-metabolizing enzymes and transporters. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling is a powerful in silico tool for predicting the pharmacokinetics of compounds and potential drug-drug interactions. tandfonline.comtandfonline.com For ester prodrugs, PBPK models can be constructed using preclinical data to simulate human pharmacokinetics. tandfonline.comnih.gov These models can incorporate detailed descriptions of dissolution, absorption, metabolism (including the specific activity of carboxylesterases like CES1), and distribution. tandfonline.commathworks.com By integrating data on ethanol's inhibitory effects on these enzymes, PBPK models can prospectively predict the magnitude of a drug-ethanol interaction, guiding clinical trial design and risk assessment. tandfonline.com
Modern Analytical Techniques: The detection and quantification of the prodrug, its active metabolite, and ethanol and its metabolites (like ethyl glucuronide and ethyl sulfate) in biological samples are crucial. nih.gov Advanced analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and headspace gas chromatography with flame ionization detection (HS-GC-FID) provide the sensitivity and specificity required for these complex analyses in forensic and clinical settings. bericon.co.uk
By integrating these advanced methodologies, a more comprehensive and predictive understanding of the potential interactions between ester prodrugs like this compound and ethanol can be achieved, enhancing drug safety and development.
Q & A
Q. What are the established protocols for synthesizing and characterizing Zaurategrast ethyl ester, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification or transesterification reactions under controlled conditions (e.g., temperature, catalyst). For purity validation, use High-Performance Liquid Chromatography (HPLC) to quantify impurities and Nuclear Magnetic Resonance (NMR) for structural confirmation. Ensure precursor purity (e.g., fatty acids) and monitor byproducts like acetamide using gas chromatography-mass spectrometry (GC-MS) . For detailed protocols, refer to studies on analogous ethyl esters, where reaction parameters such as substrate ratios and catalyst loading are systematically optimized .
Q. Which analytical techniques are critical for assessing the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies can be conducted by exposing the compound to elevated temperatures, humidity, and light. Use HPLC to track degradation products and mass spectrometry to identify breakdown pathways. For long-term stability, store samples at −15°C under anhydrous conditions and periodically assess purity . Kinetic studies, such as those modeling ester hydrolysis rates, can predict shelf-life .
Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?
- Methodological Answer : Document all reaction parameters (e.g., solvent, temperature, agitation rate) and validate methods using reference standards. Share Supplementary Information (SI) files detailing step-by-step protocols, including equipment specifications and calibration data. Cross-laboratory validation via round-robin testing is recommended .
Advanced Research Questions
Q. What experimental design strategies are effective for optimizing this compound yield while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) frameworks like Central Composite Design (CCD) to evaluate interactions between variables (e.g., temperature, precursor concentration, pH). Statistical tools (e.g., ANOVA) can identify significant factors. For example, increasing unsaturated fatty acids in fermentation media reduces ethyl ester yield, while higher temperatures enhance specific ester production . Use response surface methodology to model nonlinear relationships .
Q. How can isotopic labeling (e.g., ²H, ¹³C) be utilized to track metabolic pathways or degradation mechanisms of this compound?
- Methodological Answer : Synthesize isotopically labeled analogs (e.g., ¹⁵N-labeled precursors) using modified protocols. For metabolic studies, administer labeled compounds in vitro or in vivo and track isotopic distribution via LC-MS or isotope-ratio mass spectrometry. This approach clarifies bioavailability and enzymatic cleavage sites .
Q. What strategies resolve contradictions in literature data regarding this compound’s bioactivity or synthesis efficiency?
- Methodological Answer : Conduct systematic reviews to compare experimental conditions (e.g., strain selection in fermentation, purification methods). Meta-analyses can quantify effect sizes across studies. For instance, discrepancies in ester yields may arise from differences in precursor availability versus enzyme activity, as shown in Saccharomyces cerevisiae studies . Replicate conflicting experiments under standardized conditions to isolate variables .
Q. How do structural modifications of this compound influence its pharmacokinetic properties, and what assays are used to evaluate this?
- Methodological Answer : Perform in vitro hydrolysis assays using liver microsomes or plasma to assess esterase-mediated cleavage. Compare half-lives of modified analogs (e.g., methyl vs. ethyl esters) via LC-MS. For in vivo studies, use radiolabeled compounds to track distribution and excretion . Molecular dynamics simulations can predict ester stability based on steric and electronic effects .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Bootstrap resampling can assess confidence intervals. For multivariate data (e.g., combined enzymatic and cellular assays), apply principal component analysis (PCA) to identify dominant variables .
Q. How should researchers present large datasets (e.g., kinetic parameters, omics data) in publications to ensure clarity and reproducibility?
- Methodological Answer : Deposit raw data in public repositories (e.g., Zenodo, Figshare) and provide hyperlinks in Supplementary Materials. Use interactive tables or heatmaps for complex datasets. For kinetic studies, report Michaelis-Menten constants (Kₘ, Vₘₐₓ) with error margins and fitting algorithms used .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling reactive intermediates during this compound synthesis?
- Methodological Answer :
Conduct risk assessments for all reagents (e.g., genotoxic impurities like acetamide). Use fume hoods for volatile compounds and personal protective equipment (PPE) for carcinogenic substances. Monitor air quality and dispose of waste via certified hazardous material channels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
